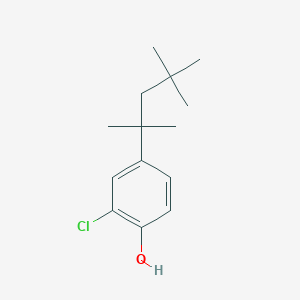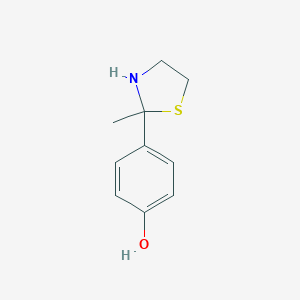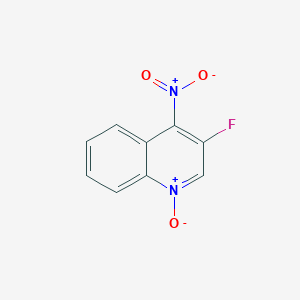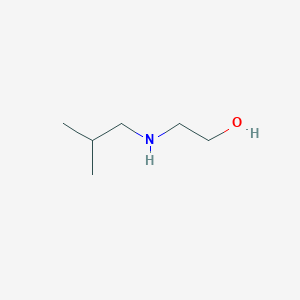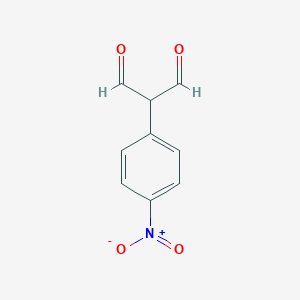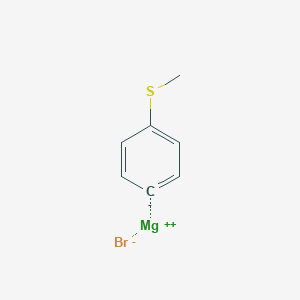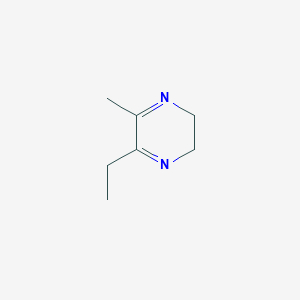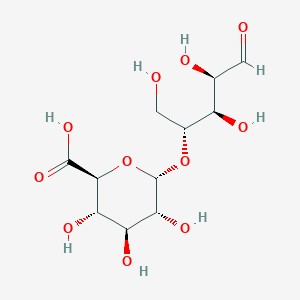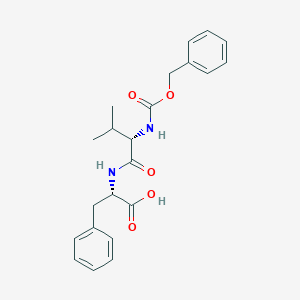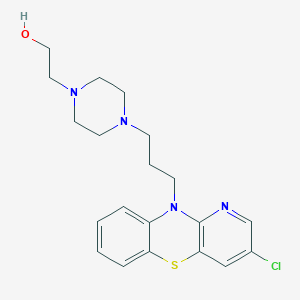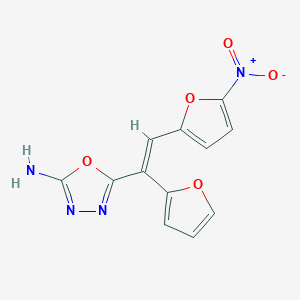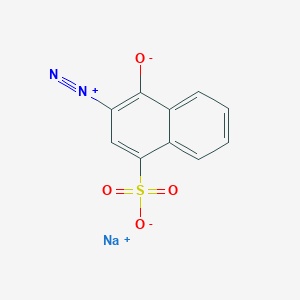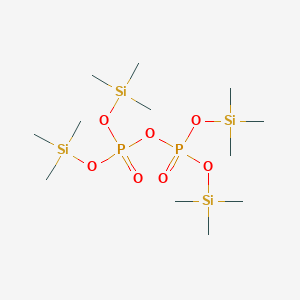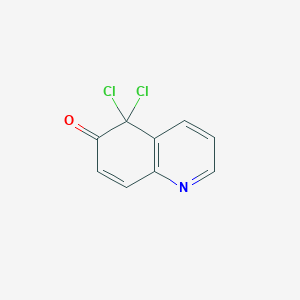
5,5-Dichloroquinolin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloroquinolin-6(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system, which makes it a promising candidate for drug development, as well as other applications.
Wirkmechanismus
The mechanism of action of 5,5-Dichloroquinolin-6(5H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it may disrupt bacterial cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
5,5-Dichloroquinolin-6(5H)-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of bacterial cells, leading to their death. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,5-Dichloroquinolin-6(5H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells. Additionally, it has shown promising results in various applications, making it a valuable tool for scientific research. However, one of the limitations of using 5,5-Dichloroquinolin-6(5H)-one is its complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the research on 5,5-Dichloroquinolin-6(5H)-one. One direction is the development of more efficient and cost-effective synthesis methods, which would increase its availability for researchers. Another direction is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
In conclusion, 5,5-Dichloroquinolin-6(5H)-one is a promising compound that has shown potential applications in various fields of scientific research. Its complex synthesis method may limit its availability for some researchers, but its low toxicity profile and promising results make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to optimize its efficacy in various applications.
Synthesemethoden
The synthesis of 5,5-Dichloroquinolin-6(5H)-one is a multi-step process that involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with phosphorus oxychloride to form 2-(2-chlorophenyl)quinoline-4-carboxylic acid chloride, which is then reacted with 1,3-dichloro-1,3-dimethylurea to form 5,5-Dichloroquinolin-6(5H)-one.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloroquinolin-6(5H)-one has shown potential applications in various fields of scientific research. It has been studied for its antitumor activity, where it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial activity, where it has shown promising results in the treatment of bacterial infections. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
16100-81-5 |
|---|---|
Produktname |
5,5-Dichloroquinolin-6(5H)-one |
Molekularformel |
C9H5Cl2NO |
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
5,5-dichloroquinolin-6-one |
InChI |
InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
InChI-Schlüssel |
FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Synonyme |
5,5-Dichloroquinolin-6(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
